tert-Butyl (S)-a-amino-cyclohexaneacetate
Overview
Description
tert-Butyl (S)-a-amino-cyclohexaneacetate is a compound that features a tert-butyl group, an amino group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (S)-a-amino-cyclohexaneacetate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction proceeds under mild conditions, providing good yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-a-amino-cyclohexaneacetate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group may produce alcohols.
Scientific Research Applications
tert-Butyl (S)-a-amino-cyclohexaneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl (S)-a-amino-cyclohexaneacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s solubility and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-a-amino-cyclopentaneacetate
- tert-Butyl (S)-a-amino-cycloheptaneacetate
- tert-Butyl (S)-a-amino-cyclooctaneacetate
Uniqueness
tert-Butyl (S)-a-amino-cyclohexaneacetate is unique due to its specific ring size and the presence of the tert-butyl group. This combination of structural features imparts distinct chemical and physical properties, making it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-cyclohexylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h9-10H,4-8,13H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPMMEPRLRLVOS-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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